molecular formula C15H22O2 B14173607 (1R)-1-tert-Butyl-3-ethoxy-3,4-dihydro-1H-2-benzopyran CAS No. 920975-99-1

(1R)-1-tert-Butyl-3-ethoxy-3,4-dihydro-1H-2-benzopyran

Cat. No.: B14173607
CAS No.: 920975-99-1
M. Wt: 234.33 g/mol
InChI Key: MMVTVXPEIFYTGS-KZUDCZAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-tert-Butyl-3-ethoxy-3,4-dihydro-1H-2-benzopyran is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that includes a tert-butyl group and an ethoxy group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-tert-Butyl-3-ethoxy-3,4-dihydro-1H-2-benzopyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where a benzene ring is alkylated with a tert-butyl group in the presence of a Lewis acid catalyst such as aluminum chloride. The ethoxy group can be introduced through an etherification reaction using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-tert-Butyl-3-ethoxy-3,4-dihydro-1H-2-benzopyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various ethers or other substituted benzopyrans.

Scientific Research Applications

(1R)-1-tert-Butyl-3-ethoxy-3,4-dihydro-1H-2-benzopyran has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R)-1-tert-Butyl-3-ethoxy-3,4-dihydro-1H-2-benzopyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-tert-Butyl-3-methoxy-3,4-dihydro-1H-2-benzopyran: Similar structure but with a methoxy group instead of an ethoxy group.

    (1R)-1-tert-Butyl-3-hydroxy-3,4-dihydro-1H-2-benzopyran: Contains a hydroxy group instead of an ethoxy group.

    (1R)-1-tert-Butyl-3-chloro-3,4-dihydro-1H-2-benzopyran: Features a chloro group in place of the ethoxy group.

Uniqueness

The presence of the ethoxy group in (1R)-1-tert-Butyl-3-ethoxy-3,4-dihydro-1H-2-benzopyran imparts unique chemical properties, such as increased lipophilicity and potential for hydrogen bonding. These characteristics can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs with different substituents.

Properties

CAS No.

920975-99-1

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(1R)-1-tert-butyl-3-ethoxy-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C15H22O2/c1-5-16-13-10-11-8-6-7-9-12(11)14(17-13)15(2,3)4/h6-9,13-14H,5,10H2,1-4H3/t13?,14-/m0/s1

InChI Key

MMVTVXPEIFYTGS-KZUDCZAMSA-N

Isomeric SMILES

CCOC1CC2=CC=CC=C2[C@H](O1)C(C)(C)C

Canonical SMILES

CCOC1CC2=CC=CC=C2C(O1)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.